![molecular formula C22H21N3O2 B2731895 (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 2034264-12-3](/img/structure/B2731895.png)
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
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Description
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C22H21N3O2 and its molecular weight is 359.429. The purity is usually 95%.
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Scientific Research Applications
Diastereoselective Synthesis of Azepino[1,2‐b]isoquinolines
Research led by Koepler et al. (2004) focused on the diastereoselective synthesis of functionalized azepino[1,2‐b]isoquinolines from phenylalanine, employing Katritzky’s benzotriazole method. This study is crucial for understanding the synthesis routes and the potential applications of complex isoquinoline derivatives in scientific research, especially in alkaloid synthesis similar to quinocarcin, highlighting the versatility of isoquinoline frameworks in medicinal chemistry Koepler, Laschat, Baro, Fischer, Miehlich, Hotfilder, & Viseur, 2004.
Antiplasmodial Activity of Isoquinoline Hybrids
Vandekerckhove et al. (2013) synthesized aziridine–(iso)quinoline hybrid systems with potential antimalarial activity. These compounds demonstrated micromolar potency against Plasmodium falciparum strains, suggesting the significance of isoquinoline derivatives in developing new therapeutic agents for malaria, a major global health issue Vandekerckhove, Moor, Segers, Kock, Smith, Chibale, Kimpe, & D’hooghe, 2013.
CC'N-Osmium Complexes from 2-Azetidinones
The study by Casarrubios et al. (2015) on the metal-promoted degradation of 2-azetidinones to yield CC'N-pincer ligands and their subsequent use in forming osmium complexes reveals the application of isoquinoline derivatives in coordination chemistry. This research opens avenues for the development of novel catalysts and materials based on isoquinoline structures Casarrubios, Esteruelas, Larramona, Muntaner, Oñate, & Sierra, 2015.
Isoquinolinequinone–Amino Acid Derivatives for Cancer Therapy
Research by Valderrama et al. (2016) on synthesizing aminoisoquinoline-5,8-quinones bearing α-amino acids and their evaluation for cytotoxic activity against cancer cells underscores the potential of isoquinoline derivatives in oncology. The study highlights the role of structural modifications in enhancing the cytotoxic effects, indicating the promise of such compounds in cancer research Valderrama, Delgado, Sepúlveda, Benites, Theoduloz, Buc Calderon, & Muccioli, 2016.
properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-22(20-12-21(27-23-20)17-7-2-1-3-8-17)25-14-19(15-25)24-11-10-16-6-4-5-9-18(16)13-24/h1-9,12,19H,10-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZWNUAWLMDEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone |
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